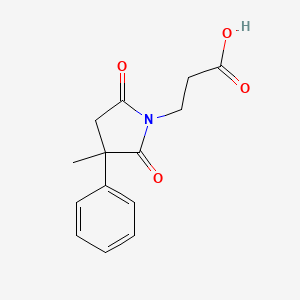3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid
CAS No.: 1154909-50-8
Cat. No.: VC6664056
Molecular Formula: C14H15NO4
Molecular Weight: 261.277
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1154909-50-8 |
|---|---|
| Molecular Formula | C14H15NO4 |
| Molecular Weight | 261.277 |
| IUPAC Name | 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C14H15NO4/c1-14(10-5-3-2-4-6-10)9-11(16)15(13(14)19)8-7-12(17)18/h2-6H,7-9H2,1H3,(H,17,18) |
| Standard InChI Key | HJJOGIJWCDBDER-UHFFFAOYSA-N |
| SMILES | CC1(CC(=O)N(C1=O)CCC(=O)O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
The compound’s systematic name, 3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid, reflects its hybrid architecture:
-
A pyrrolidine ring substituted with methyl and phenyl groups at the 3-position.
-
Two ketone groups at the 2- and 5-positions of the pyrrolidine ring.
-
A propanoic acid side chain attached to the nitrogen atom.
Molecular Formula and Weight
The molecular formula is C₁₅H₁₇NO₄, yielding a molecular weight of 275.30 g/mol (calculated via PubChem guidelines ). This aligns with analogs such as 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid (C₇H₉NO₄, 171.15 g/mol) , adjusted for the additional methyl and phenyl substituents.
Stereochemical Considerations
The stereochemistry of the pyrrolidine ring significantly influences biological activity. For example, 2,3-trans-substituted pyrrolidine analogs exhibit enhanced binding to NMDA receptors compared to their cis counterparts . While the exact configuration of this compound remains unconfirmed, synthetic strategies involving C(sp³)-H activation—as demonstrated for related proline derivatives —could enable stereoselective synthesis.
Synthesis and Derivatization
Retrosynthetic Analysis
Key disconnections include:
-
Pyrrolidine ring formation: Cyclization of a linear precursor containing methyl, phenyl, and ketone groups.
-
Propanoic acid side chain introduction: Alkylation or amide coupling followed by hydrolysis.
Route 1: Cyclocondensation Approach
-
Starting material: N-Boc-protected proline derivative (e.g., N-Boc-D-proline) .
-
C-H activation/arylation: Install phenyl and methyl groups via palladium-catalyzed C(sp³)-H functionalization .
-
Ketone introduction: Oxidative dehydrogenation using reagents like Jones reagent.
-
Side-chain elongation: Alkylation with bromopropionic acid followed by deprotection.
Route 2: Michael Addition-Lactamization
-
Michael acceptor: Ethyl acrylate reacted with a diketopiperazine intermediate.
-
Lactam formation: Intramolecular cyclization under acidic conditions.
-
Functionalization: Phenyl and methyl groups added via nucleophilic substitution.
Challenges in Synthesis
-
Steric hindrance: Bulky phenyl and methyl groups may impede cyclization.
-
Oxidative sensitivity: The dioxo-pyrrolidine moiety requires inert atmosphere handling .
Physicochemical Properties
Predicted Properties
| Property | Value | Source Analogy |
|---|---|---|
| Boiling point | 320–340°C (est.) | , |
| Density | 1.25–1.35 g/cm³ | , |
| Solubility (water) | <1 mg/mL | |
| pKa | 4.2–4.6 (carboxylic acid) | , |
| LogP | 1.8–2.2 | Calculated via PubChem |
Biological Activity and Applications
NMDA Receptor Antagonism
Structurally related pyrrolidine-2-carboxylic acid analogs act as competitive antagonists for ionotropic glutamate receptors (iGluRs) . Substitutions at the 3-position (e.g., phenyl groups) enhance selectivity for GluN1/GluN2A NMDA receptors, with IC₅₀ values as low as 200 nM . This compound’s phenyl and methyl groups may similarly modulate receptor affinity.
Enzyme Inhibition
The dioxo-pyrrolidine motif resembles protease inhibitor scaffolds (e.g., succinimide derivatives ). Potential targets include:
-
Matrix metalloproteinases (MMPs): Via zinc chelation by the ketone groups.
-
Cathepsins: Competitive inhibition through hydrophobic interactions with the phenyl group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume